The Indoline Dye D149: A Comprehensive Technical Guide for Researchers
The Indoline Dye D149: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Applications of a Prominent Sensitizer (B1316253) in Dye-Sensitized Solar Cells.
Abstract
This technical guide provides a detailed overview of the indoline (B122111) dye D149, a prominent metal-free organic sensitizer utilized in the field of dye-sensitized solar cells (DSSCs). This document elucidates the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of D149. A comprehensive summary of its key photophysical and electrochemical properties is presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for the synthesis of D149 and the fabrication of D149-sensitized solar cells are provided to facilitate replication and further research. Furthermore, this guide includes essential visualizations, rendered using the DOT language, to illustrate the dye's molecular structure and its functional role within a DSSC, thereby offering a holistic resource for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
The D149 dye is a metal-free organic molecule belonging to the indoline class of dyes, which are recognized for their high molar extinction coefficients and efficacy as sensitizers in DSSCs.
IUPAC Name: 2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid.[1]
Molecular Formula: C₄₂H₃₅N₃O₄S₃[1]
Chemical Structure:
Physicochemical Properties
The performance of D149 as a sensitizer is dictated by its photophysical and electrochemical properties. A summary of these key parameters is provided below.
| Property | Value | Reference |
| Molecular Weight | 741.94 g/mol | [2][3] |
| Melting Point | 284-289 °C | [3] |
| Appearance | Solid, Light brown to black powder | [2] |
| Absorption Maximum (λmax) in Benzene | 525 nm | [4] |
| Absorption Maximum (λmax) in Acetonitrile (B52724) | 537 nm | [4] |
| Absorption Maximum (λmax) in Methanol | 550 nm | [4] |
| Molar Extinction Coefficient at 540 nm | 68,700 M⁻¹cm⁻¹ | |
| Highest Occupied Molecular Orbital (HOMO) | -5.07 eV | |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.36 eV | |
| HOMO-LUMO Energy Gap (Eg) | 2.71 eV |
Experimental Protocols
Representative Synthesis of D149 Dye
The synthesis of indoline dyes like D149 typically involves a multi-step process. While the exact proprietary synthesis protocol from the original manufacturer may not be publicly available, a general and representative procedure based on the synthesis of similar indoline dyes is outlined below. This process generally involves the synthesis of the indoline donor core, followed by condensation with the rhodanine-3-acetic acid acceptor moiety.
Step 1: Synthesis of the Indoline Donor Moiety The synthesis often starts with the construction of the substituted indoline ring system. This can be achieved through various organic synthesis methodologies, such as Fischer indole (B1671886) synthesis followed by reduction, or other cyclization reactions to form the core heterocyclic structure. The triphenylamine-like donor portion is typically introduced through cross-coupling reactions, such as the Buchwald-Hartwig amination.
Step 2: Formylation of the Indoline Donor The indoline donor is then formylated to introduce an aldehyde group at the active position for subsequent condensation. The Vilsmeier-Haack reaction is a common method for this transformation, employing a mixture of phosphorus oxychloride and dimethylformamide.
Step 3: Knoevenagel Condensation with the Acceptor The final step is a Knoevenagel condensation between the formylated indoline donor and the rhodanine-3-acetic acid acceptor. This reaction is typically carried out in the presence of a base, such as piperidine (B6355638) or pyridine, in a suitable solvent like ethanol (B145695) or acetic acid, and often requires heating to proceed to completion.
Purification: The crude D149 dye is then purified using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization from an appropriate solvent system to yield the final product.
Fabrication of D149-Sensitized Solar Cells
The following protocol details the fabrication of a typical dye-sensitized solar cell using D149 dye.
1. Preparation of TiO₂ Photoanode:
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A transparent conductive oxide (TCO) glass substrate (e.g., FTO or ITO glass) is cleaned thoroughly by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.
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A compact blocking layer of TiO₂ is often deposited on the TCO glass by a method like spray pyrolysis or spin coating, followed by sintering at high temperatures (e.g., 450-500 °C).
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A mesoporous layer of TiO₂ nanoparticles is then deposited on top of the blocking layer, typically by screen printing or doctor-blading a TiO₂ paste.
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The TiO₂-coated substrate is gradually heated and then sintered at a high temperature (e.g., 450-500 °C) for a specific duration to ensure good particle necking and removal of organic binders.
2. Sensitization of the TiO₂ Photoanode:
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The sintered TiO₂ photoanode is immersed in a solution of D149 dye. A typical dye solution consists of 0.3-0.5 mM D149 in a solvent mixture, such as acetonitrile and tert-butanol (B103910) (1:1 v/v).[2]
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The immersion is carried out for a sufficient time (e.g., 12-24 hours) to allow for the formation of a monolayer of the dye on the TiO₂ surface.
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After sensitization, the photoanode is rinsed with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dried.
3. Assembly of the DSSC:
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A counter electrode is prepared, typically by depositing a thin layer of a catalyst, such as platinum, on another TCO glass substrate.
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The sensitized TiO₂ photoanode and the platinum counter electrode are assembled into a sandwich-like structure, separated by a thin thermoplastic sealant (e.g., Surlyn®).
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The cell is sealed by heating the polymer frame.
4. Electrolyte Injection:
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An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a suitable organic solvent (e.g., acetonitrile or 3-methoxypropionitrile), is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.
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The holes are then sealed to prevent leakage of the electrolyte.
Visualizations
Logical Relationship in a Dye-Sensitized Solar Cell (DSSC)
The following diagram illustrates the fundamental operational principle of a DSSC sensitized with D149 dye.
Energy Level Diagram for D149 in a DSSC
This diagram shows the relative energy levels of the key components in a D149-sensitized solar cell, illustrating the thermodynamic driving forces for electron transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural features of indoline donors in D–A-π-A type organic sensitizers for dye-sensitized solar cells - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 4. Synthesis of an Organic Dye Based on Indoline for Use in Dye-Sensitized Solar Cells [jcst.icrc.ac.ir]
